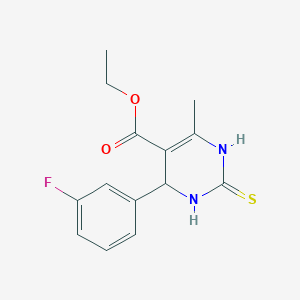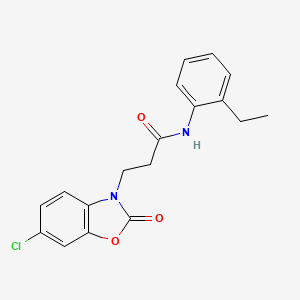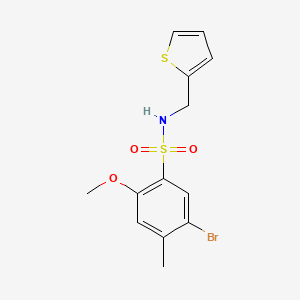![molecular formula C18H18N4O4 B4387691 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4387691.png)
1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione
Overview
Description
1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione, commonly known as PNQX, is a potent antagonist of the ionotropic glutamate receptor. The compound has been widely used in scientific research for its ability to selectively block the activity of N-methyl-D-aspartate (NMDA) receptors, which play a critical role in synaptic plasticity and learning and memory processes.
Mechanism of Action
PNQX acts as a competitive antagonist of the 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptor by binding to the glycine-binding site of the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. As a result, the activity of the receptor is blocked, leading to a reduction in the influx of calcium ions into the neuron.
Biochemical and Physiological Effects:
PNQX has been shown to have several biochemical and physiological effects. The compound has been found to reduce the release of glutamate and other excitatory neurotransmitters, which can prevent the overstimulation of neurons and reduce the risk of excitotoxicity. Additionally, PNQX has been shown to improve cognitive function and memory in animal models, suggesting its potential therapeutic use in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
PNQX has several advantages for use in lab experiments. The compound is highly selective for the 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptor and does not affect other glutamate receptors, making it a useful tool for studying the specific role of 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptors in various physiological and pathological processes. Additionally, PNQX has a long half-life, which allows for prolonged exposure to the compound in experiments.
However, there are also limitations to the use of PNQX in lab experiments. The compound is relatively expensive and may not be readily available in some research settings. Additionally, PNQX has been shown to have some off-target effects, which may limit its specificity in certain experimental conditions.
Future Directions
There are several future directions for research involving PNQX. One potential area of study is the use of the compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, PNQX may be useful in studying the role of 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptors in synaptic plasticity and learning and memory processes.
Another potential direction for research is the development of new compounds based on the structure of PNQX with improved selectivity and potency. These compounds may have greater therapeutic potential and could be useful in the development of new treatments for neurological disorders.
Conclusion:
PNQX is a potent antagonist of the 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptor that has been widely used in scientific research to investigate the role of 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptors in various physiological and pathological processes. The compound has several advantages for use in lab experiments, including its selectivity for the 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptor and its long half-life. While there are some limitations to the use of PNQX, the compound has significant potential for future research in the field of neuroscience.
Scientific Research Applications
PNQX has been extensively used in scientific research to investigate the role of 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptors in various physiological and pathological processes. The compound has been shown to be effective in blocking 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptor-mediated excitotoxicity, which is implicated in several neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1,4-dimethyl-6-nitro-7-(2-phenylethylamino)quinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-20-15-10-13(19-9-8-12-6-4-3-5-7-12)14(22(25)26)11-16(15)21(2)18(24)17(20)23/h3-7,10-11,19H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETSMXCSBZKTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NCCC3=CC=CC=C3)[N+](=O)[O-])N(C(=O)C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4387615.png)


![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-3-methyl-N-(3-pyridinylmethyl)benzamide](/img/structure/B4387628.png)
![(3-{1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4387648.png)

![5-[(benzylamino)sulfonyl]-N-cyclohexyl-2-methylbenzamide](/img/structure/B4387652.png)


![{2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4387687.png)
![N-benzyl-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B4387696.png)
![3-[3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4387704.png)

